
1-(4-bromobenzyl)-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.097. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Conformational Analysis
1-(4-bromobenzyl)-3-nitro-1H-pyrazole and similar compounds have been extensively studied for their molecular structure and conformational properties. Yang et al. (2021) synthesized a related compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and performed crystallographic and conformational analysis using X-ray diffraction and Density Functional Theory (DFT). Their findings revealed that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction, highlighting the compound's stable conformation and molecular characteristics. Additionally, the molecular electrostatic potential and frontier molecular orbitals were investigated, revealing insights into the molecular structure and conformation (Yang et al., 2021).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of pyrazole derivatives, including this compound, have been the subject of several studies. Paulson et al. (2002) explored the sequential functionalization of pyrazole 1-oxides via regioselective metalation, leading to the synthesis of various substituted pyrazoles. The study demonstrated the versatility of pyrazole compounds in chemical synthesis and their potential use in creating diverse chemical structures (Paulson et al., 2002). Furthermore, Brahim et al. (2016) investigated the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalyzed direct arylation, showcasing the compounds' potential in forming complex molecular structures through various chemical reactions (Brahim et al., 2016).
Hydrogen-Bonded Structures and Supramolecular Assemblies
Pyrazole derivatives, including this compound, are known for forming hydrogen-bonded structures and supramolecular assemblies. Portilla et al. (2007) and Castillo et al. (2009) reported on the formation of hydrogen-bonded chains and sheets in various pyrazole compounds. These studies shed light on the potential of these compounds in forming intricate molecular architectures, which could be useful in materials science and molecular engineering (Portilla et al., 2007; Castillo et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSBISXMJRJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)

![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)
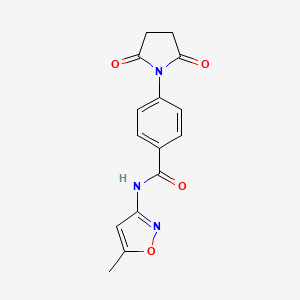
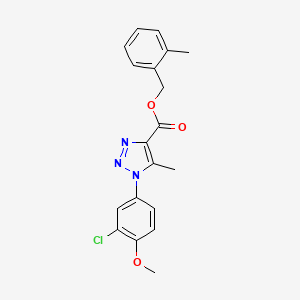
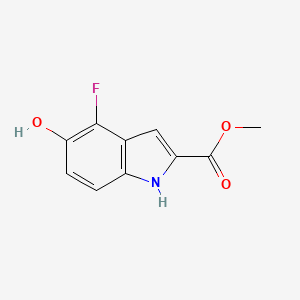
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)
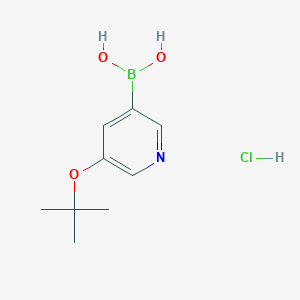
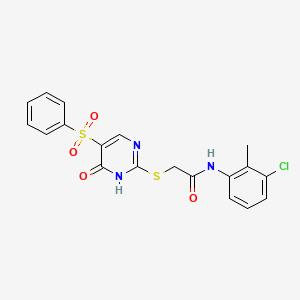
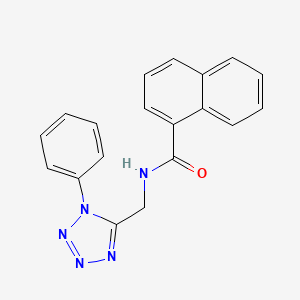
![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2485038.png)

![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
